6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine
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Overview
Description
6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine is a chemical compound with the CAS Number: 73051-44-2 . It has a molecular weight of 207.56 and its linear formula is C7H4ClF2NO2 . It is typically stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzodioxole core with chlorine and amine functional groups attached . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.It has a Log Po/w (iLOGP) of 1.92, indicating its lipophilicity . Its water solubility is calculated to be 0.202 mg/ml .
Scientific Research Applications
Oxidation and Nitrosation Reactions
Compounds similar to 6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine have been utilized in oxidation and nitrosation reactions. For instance, 2,6-Difluoroaniline and related primary amines can be oxidized by peroxybenzoic acid in chloroform to corresponding nitroso-compounds. These reactions are foundational in the synthesis of various nitro- and nitroso- derivatives with potential applications in medicinal chemistry and materials science (Nunno et al., 1970).
Synthesis of Heterocyclic Compounds
The ability to synthesize and manipulate heterocyclic compounds is crucial in pharmaceutical research and development. A study by Simov and Davidkov (1981) on the synthesis of 2-aminobenzoxazole derivatives by reacting benzoxazoline-2-thiones with various amines underscores the importance of chloro- and difluoro-substituted compounds in creating heterocyclic structures that could be pivotal in drug discovery and development (Simov & Davidkov, 1981).
Development of Fluorinated Compounds
Fluorinated compounds play a significant role in the development of materials with unique properties, including increased stability and specificity in pharmaceuticals. Research by Chung and Hsiao (2008) on the synthesis of novel organosoluble fluorinated polyimides from 1,6-bis(4-amino-2-trifluoromethylphenoxy)naphthalene and aromatic dianhydrides showcases the application of fluorination in creating materials with low moisture absorption and low dielectric constants, useful in electronic applications (Chung & Hsiao, 2008).
Catalysis and Reaction Mechanisms
The study of catalysis and reaction mechanisms is another area where similar compounds are applied. For example, the utilization of dichloro-dicyanobenzoquinone (DDQ) as an electrocatalyst for amine dehydrogenation by Luca et al. (2011) demonstrates the broader implications of using chloro- and difluoro-substituted compounds in catalysis, potentially leading to advancements in synthetic methodologies and energy storage solutions (Luca et al., 2011).
Antimicrobial and Anticancer Research
Research into the antimicrobial and anticancer properties of benzimidazolo[1,2-a]quinolines by Babichev et al. (1989) indicates the potential for chloro- and difluoro-substituted compounds in medicinal chemistry, particularly in the design of new therapeutic agents (Babichev et al., 1989).
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with hazard statements H315-H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
The primary target of 6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine, also known as 5-Amino-6-Chloro-2,2-difluorobenzodioxole, is the CRAC channels . These are tiny pores in the outer surface of cells that help to regulate the movement of calcium into the cell .
Mode of Action
The compound blocks the action of CRAC channels . By doing so, it regulates the movement of calcium into the cell . This interaction with its targets results in changes in the calcium concentration within the cell .
Biochemical Pathways
The blocking of CRAC channels affects the calcium signaling pathway . This pathway is crucial for various cellular functions, including cell growth and cell death . The compound’s action on this pathway can lead to changes in these cellular functions .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its skin permeation is low . These properties can impact the bioavailability of the compound .
Result of Action
The result of the compound’s action is the regulation of calcium movement into the cell . This can affect various cellular functions, including cell growth and cell death . For example, evidence suggests that the movement of calcium is involved in the development of the damage and cell death that occur in the pancreas in acute pancreatitis .
Biochemical Analysis
Biochemical Properties
6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a CYP1A2 inhibitor . This interaction suggests that this compound can modulate the metabolism of drugs and other xenobiotics processed by this enzyme. Additionally, its high gastrointestinal absorption and blood-brain barrier permeability indicate its potential for systemic effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a CYP1A2 inhibitor can lead to altered metabolic pathways in cells, affecting the synthesis and degradation of various biomolecules . Furthermore, its ability to permeate the blood-brain barrier suggests potential effects on neuronal cells and brain function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. As a CYP1A2 inhibitor, it binds to the active site of the enzyme, preventing the metabolism of its substrates . This inhibition can lead to increased levels of drugs and other compounds metabolized by CYP1A2, potentially enhancing their therapeutic or toxic effects. Additionally, the compound’s interaction with other proteins and enzymes may involve similar binding mechanisms, influencing their activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under standard storage conditions, such as room temperature and inert atmosphere
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and therapeutic potential by modulating enzyme activity and cellular processes. At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular function . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for its use in biomedical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as CYP1A2 . This interaction can influence the metabolic flux and levels of various metabolites, potentially altering the overall metabolic profile of cells and tissues. The compound’s role in these pathways underscores its potential for modulating metabolic processes and its relevance in pharmacokinetics and drug metabolism studies.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. Its high gastrointestinal absorption and blood-brain barrier permeability suggest efficient systemic distribution . Additionally, the compound’s interaction with transporters and binding proteins may affect its localization and accumulation in specific tissues, influencing its overall pharmacokinetic profile.
Properties
IUPAC Name |
6-chloro-2,2-difluoro-1,3-benzodioxol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO2/c8-3-1-5-6(2-4(3)11)13-7(9,10)12-5/h1-2H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBHURPHBJCVAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1OC(O2)(F)F)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654248 |
Source
|
Record name | 6-Chloro-2,2-difluoro-2H-1,3-benzodioxol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73051-44-2 |
Source
|
Record name | 6-Chloro-2,2-difluoro-2H-1,3-benzodioxol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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